molecular formula C12H14BBrN2O2 B1427778 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile CAS No. 863868-53-5

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

Cat. No. B1427778
M. Wt: 308.97 g/mol
InChI Key: BZMOPGRMQMRPEV-UHFFFAOYSA-N
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Description

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is a chemical compound with the empirical formula C13H16BBrN2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .


Molecular Structure Analysis

The structures of related compounds were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

In the synthesis of related compounds, two substitution reactions are involved . The exact chemical reactions involving 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile are not specified in the available literature.

Scientific Research Applications

Synthesis and Characterization

The compound 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile is utilized in various synthetic and characterization processes within scientific research. One study focused on the synthesis and crystal structure of similar boronic acid ester compounds, employing techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. The study also involved DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular structures, confirming the consistency of molecular structures optimized by DFT with those determined by X-ray single crystal diffraction (Wu et al., 2021).

Advanced Materials Development

In the field of materials science, such compounds are integral to the development of advanced materials. For instance, enhanced brightness emission-tuned nanoparticles were created using heterodifunctional polyfluorene building blocks, including a similar boron-containing compound. These nanoparticles, characterized by high fluorescence emission and quantum yields, are significant for their potential applications in optoelectronic devices and bioimaging (Fischer et al., 2013).

Molecular Electronics

Boron-containing compounds like 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile are also pivotal in the synthesis of conjugated polymers for molecular electronics. A study demonstrated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation, highlighting the method's effectiveness, especially for arylbromides with sulfonyl groups. This process contributes to the broader field of creating semiconducting polymers for electronic applications (Takagi & Yamakawa, 2013).

Quantum Dot Hybrid Materials

The development of quantum dot hybrid materials also benefits from the use of such boron-containing compounds. A study reported the creation of polyfluorene nanoparticles and quantum dot hybrids through miniemulsion polymerization, resulting in hybrid nanoparticles with enhanced photostability and efficient energy transfer, useful in optoelectronics and photovoltaic applications (Negele et al., 2012).

properties

IUPAC Name

5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrN2O2/c1-11(2)12(3,4)18-13(17-11)9-5-8(14)7-16-10(9)6-15/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMOPGRMQMRPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745079
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile

CAS RN

863868-53-5
Record name 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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